

# Spectroscopic Analysis of 1-Bromo-4-(phenylethynyl)benzene: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 1-Bromo-4-(phenylethynyl)benzene

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This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) data for the compound **1-Bromo-4-(phenylethynyl)benzene**. The information contained herein is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed spectroscopic data, experimental protocols, and a logical workflow for the characterization of this compound.

## Infrared (IR) Spectroscopic Data

The infrared spectrum of **1-Bromo-4-(phenylethynyl)benzene** reveals key vibrational frequencies associated with its distinct functional groups. The analysis was conducted on a solid sample, and the resulting data provides a characteristic fingerprint for the molecule.

## Table of IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050	Medium	Aromatic C-H Stretch
~2220	Medium-Weak	C≡C Stretch (Disubstituted Alkyne)
~1599, 1504, 1492, 1478	Strong-Medium	Aromatic C=C Ring Stretch
~1441	Medium	Aromatic C=C Ring Stretch
~1265	Medium	Aromatic C-H In-plane Bending
~1068	Strong	C-Br Stretch
~1008	Medium	Aromatic C-H In-plane Bending
~828, 821	Strong	p-Disubstituted Benzene C-H Out-of-plane Bending
~751, 688	Strong	Monosubstituted Benzene C-H Out-of-plane Bending
~510	Medium	Aromatic Ring Bending

Note: The peak at ~2220 cm<sup>-1</sup> for the C≡C stretch is weaker than in terminal alkynes due to the symmetry of the disubstituted alkyne.

## Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

The FT-IR spectrum was obtained using the potassium bromide (KBr) pellet technique, a common method for analyzing solid samples.

- Sample Preparation: Approximately 1-2 mg of finely ground **1-Bromo-4-(phenylethynyl)benzene** was intimately mixed with 100-200 mg of spectroscopic grade KBr powder in an agate mortar and pestle.
- Pellet Formation: The homogenous mixture was then transferred to a pellet die and compressed under high pressure (approximately 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

- Data Acquisition: A background spectrum of a pure KBr pellet was recorded. Subsequently, the sample pellet was placed in the sample holder of an FT-IR spectrometer, and the spectrum was recorded over a range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) of **1-Bromo-4-(phenylethynyl)benzene** provides crucial information about its molecular weight and fragmentation pattern, aiding in structural elucidation.

### Table of Mass Spectrometry Data

m/z	Proposed Fragment Ion	Formula	Notes
256/258	$[\text{M}]^+$	$[\text{C}_{14}\text{H}_9\text{Br}]^+$	Molecular ion peak, showing the characteristic ~1:1 isotopic pattern for bromine ( $^{79}\text{Br}/^{81}\text{Br}$ ).
177	$[\text{M} - \text{Br}]^+$	$[\text{C}_{14}\text{H}_9]^+$	Loss of a bromine radical.
176	$[\text{M} - \text{HBr}]^+$	$[\text{C}_{14}\text{H}_8]^+$	Loss of hydrogen bromide.
152	$[\text{C}_{12}\text{H}_8]^+$	$[\text{C}_{12}\text{H}_8]^+$	Likely from further fragmentation of the $[\text{M} - \text{Br}]^+$ ion.
101	$[\text{C}_8\text{H}_5]^+$	$[\text{C}_8\text{H}_5]^+$	Phenylacetylene cation radical fragment.
77	$[\text{C}_6\text{H}_5]^+$	$[\text{C}_6\text{H}_5]^+$	Phenyl cation.

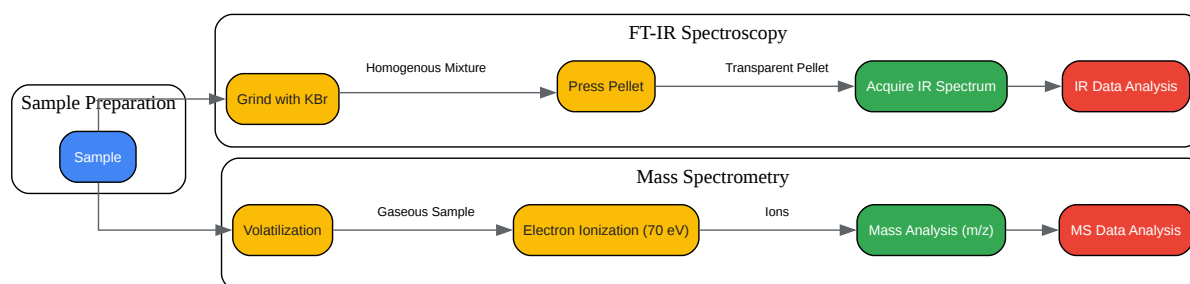
Note: The calculated exact mass for the molecular ion  $[\text{C}_{14}\text{H}_9^{79}\text{Br}]^+$  is 255.9888, with a corresponding found value of 255.9888.[\[1\]](#)

## Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** A small amount of the sample was introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample was volatilized under high vacuum.
- **Ionization:** The gaseous sample molecules were bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ( $M^+$ ).
- **Fragmentation:** The energetically unstable molecular ions undergo fragmentation, breaking into smaller, charged fragments.
- **Mass Analysis:** The resulting ions (molecular and fragment ions) were accelerated into a mass analyzer, where they were separated based on their mass-to-charge ( $m/z$ ) ratio.
- **Detection:** A detector recorded the abundance of each ion at a specific  $m/z$  value, generating the mass spectrum.

## Visualized Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **1-Bromo-4-(phenylethynyl)benzene**.



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Analytical workflow for spectroscopic characterization.

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## References

- 1. rsc.org [rsc.org]
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